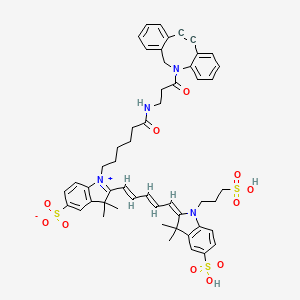

Sulfo-Cy5 DBCO

Overview

Description

Sulfo-Cy5 DBCO is a water-soluble linker of Cyanine5 fluorophore . It is a near-infrared (NIR) red fluorescent dye with λ abs and λ em of 646nm and 670 nm, respectively . It contains a DBCO group that can undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing Azide groups .

Synthesis Analysis

The synthesis of this compound involves the reaction of the DBCO group with the Sulfo-Cy5 fluorophore . The DBCO group enables copper-free biocompatible Click Chemistry with fast reaction kinetics and good stability .Molecular Structure Analysis

The molecular formula of this compound is C52H56N4O11S3 . It has a molecular weight of 1009.22 g/mol and an exact mass of 1008.31 g/mol .Chemical Reactions Analysis

This compound reacts with azides via a copper-free “click chemistry” reaction and forms a stable triazole . This reaction does not require a Cu-catalyst or elevated temperatures .Physical And Chemical Properties Analysis

This compound is a blue powder . It is soluble in DMF, DMSO, and water . Its spectroscopic properties include λ abs 646 nm, λ em 661 nm, and ε 251.0 L mmol -1 cm -1 .Scientific Research Applications

1. Bioorthogonal Chemistry in Cellular Studies

Sulfo-Cy5 DBCO (dibenzocyclooctyne) plays a crucial role in bioorthogonal chemistry, particularly in the labeling and tracking of biological molecules in cells. A prominent example is its use in the in situ one-step fluorescence labeling strategy of exosomes. Exosome donor cancer cells treated with azide groups are labeled with this compound, enabling the tracking of exosomes in vitro and in vivo. This approach is notable for its improved labeling efficiency and imaging sensitivity, offering significant potential in cancer diagnostics and therapeutics (Song et al., 2020).

2. Development of Fluorescent Probes

This compound is instrumental in developing near-infrared (NIR) fluorescent probes for detecting biological compounds. A study on a probe named DBT, which utilizes this compound, demonstrates its effectiveness in rapidly detecting hydrogen sulfide (H2S) with high sensitivity and selectivity in colorectal cancer cells. This type of probe provides valuable tools for detecting H2S in biological samples, aiding in physiological and pathological studies (Li et al., 2019).

3. Nanoparticle Conjugation on Cell Surfaces

This compound's unique properties enable the covalent conjugation of nanoparticles to cell surfaces. This is particularly relevant in the context of ex vivo engineered T cells used for targeted drug delivery. The use of this compound in a two-step click conjugation process ensures efficient and specific attachment of nanoparticles to cell surfaces, significantly advancing cell-based therapies (Lamoot et al., 2020).

Mechanism of Action

Target of Action

The primary target of Sulfo-Cy5 DBCO is molecules containing azide groups . The DBCO group in this compound can undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with these azide-containing molecules . This specific connection allows the fluorescent labeling of biomolecules .

Mode of Action

this compound operates through a copper-free “click chemistry” reaction with azide-containing compounds . This reaction forms a stable triazole without the need for a copper catalyst or high temperatures . The DBCO group in this compound enables this reaction .

Biochemical Pathways

The biochemical pathway primarily involved is the strain-promoted alkyne-azide cycloaddition (SPAAC). This reaction results in the formation of a stable triazole linkage . The fast kinetics of this reaction allows for efficient labeling of biomolecules .

Pharmacokinetics

It’s known that the compound is water-soluble , which could potentially influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The result of the action of this compound is the formation of a stable triazole linkage with azide-containing molecules . This allows for the specific fluorescent labeling of these biomolecules .

Action Environment

The action of this compound is influenced by its environment. Its water solubility allows it to perform labeling reactions in aqueous solutions .

Safety and Hazards

Future Directions

Sulfo-Cy5 DBCO is a promising tool for bioconjugation and bioimaging due to its water solubility, fast reaction kinetics, and good stability . It is compatible with a wide range of standard fluorescent instrumentation such as imagers, plate readers, and microscopes . Future research may focus on its application in tracking the location and dynamic changes of biomolecules in biological samples .

properties

IUPAC Name |

1-[6-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-6-oxohexyl]-2-[(1E,3E,5E)-5-[3,3-dimethyl-5-sulfo-1-(3-sulfopropyl)indol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-5-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C52H56N4O11S3/c1-51(2)42-34-40(69(62,63)64)25-27-45(42)54(31-14-6-9-22-49(57)53-30-29-50(58)56-36-39-18-11-10-16-37(39)23-24-38-17-12-13-19-44(38)56)47(51)20-7-5-8-21-48-52(3,4)43-35-41(70(65,66)67)26-28-46(43)55(48)32-15-33-68(59,60)61/h5,7-8,10-13,16-21,25-28,34-35H,6,9,14-15,22,29-33,36H2,1-4H3,(H3-,53,57,59,60,61,62,63,64,65,66,67) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQHUKJFMCCLWEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=CC=C3C(C4=C(N3CCCS(=O)(=O)O)C=CC(=C4)S(=O)(=O)O)(C)C)CCCCCC(=O)NCCC(=O)N5CC6=CC=CC=C6C#CC7=CC=CC=C75)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1/C=C/C=C/C=C/3\C(C4=C(N3CCCS(=O)(=O)O)C=CC(=C4)S(=O)(=O)O)(C)C)CCCCCC(=O)NCCC(=O)N5CC6=CC=CC=C6C#CC7=CC=CC=C75)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C52H56N4O11S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1009.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

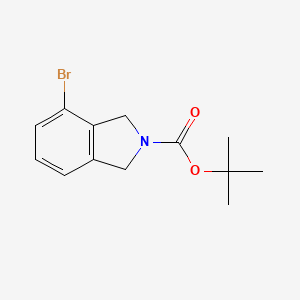

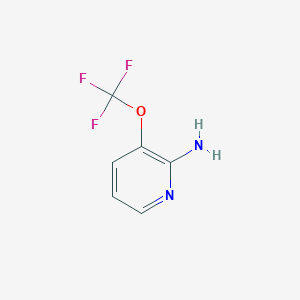

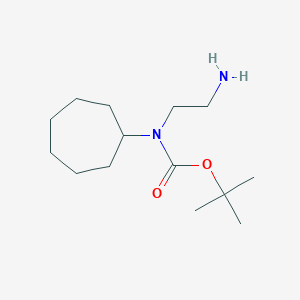

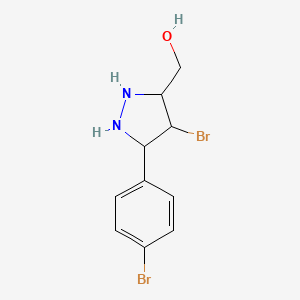

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How was Sulfo-Cy5 DBCO utilized in the study to analyze glycoRNA?

A1: The research employed this compound to specifically label newly synthesized fucoglycoRNA in alveolar epithelial cells. This involved a two-step process:

Q2: What are the advantages of using click chemistry with this compound for glycoRNA detection?

A: The study highlighted several advantages of this approach []:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}piperidine hydrochloride](/img/structure/B1531223.png)